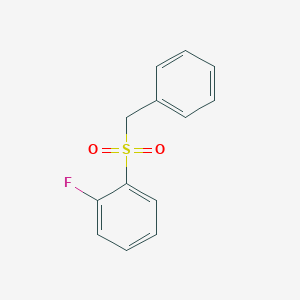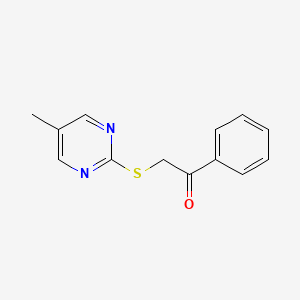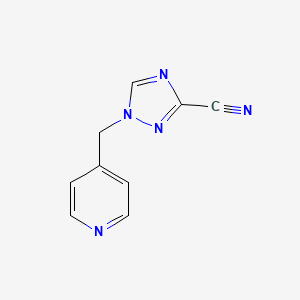
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been synthesized using various methods.
科学的研究の応用
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential therapeutic applications. It has been found to have anticancer properties and can inhibit the proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid beta peptides.
作用機序
The mechanism of action of N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cancer cell proliferation and inflammation. It may also interact with amyloid beta peptides and prevent their aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer cell proliferation. It can also reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it can inhibit the aggregation of amyloid beta peptides, which is a key event in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods and is relatively easy to purify. It also has demonstrated anticancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research of N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for cancer and inflammation. This could involve further studies on its mechanism of action, as well as in vivo studies to determine its safety and efficacy. Another direction is to explore its potential as a treatment for Alzheimer's disease. This could involve studies on its ability to cross the blood-brain barrier and its effect on cognitive function. Additionally, further studies could be conducted to optimize its synthesis method and to develop more potent derivatives.
合成法
The synthesis of N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide can be achieved using different methods. One of the most common methods is the reaction between 3-bromo-N-propan-2-ylthiophene-2-carboxylic acid and N-(2-aminoethyl) acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-6(2)13(5-8(12)14)10(15)9-7(11)3-4-16-9/h3-4,6H,5H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIARBMBGSZJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)N)C(=O)C1=C(C=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
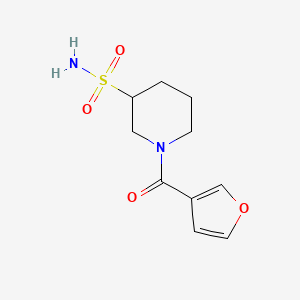
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
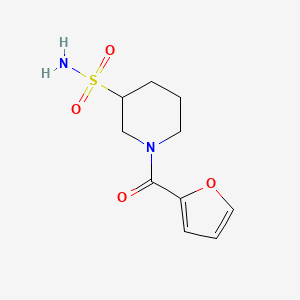
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
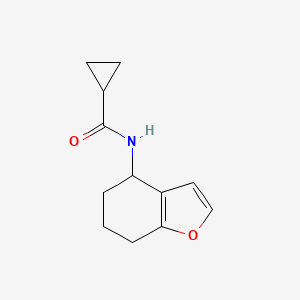
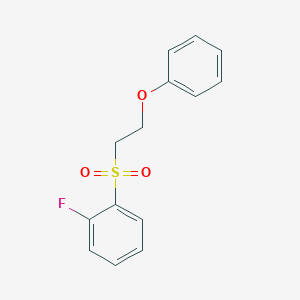
![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
